REACTION_CXSMILES
|
[NH:1]([C:3]1[N:12]=[C:11]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([O:19][CH3:20])[CH:9]=2)[N:4]=1)[NH2:2].[C:21]([O-])([O-])(OCC)[CH3:22].S(=O)(=O)(O)O>C(O)C>[CH3:21][C:22]1[N:4]2[C:5]3[C:10]([C:11]([C:13]4[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=4)=[N:12][C:3]2=[N:1][N:2]=1)=[CH:9][C:8]([O:19][CH3:20])=[CH:7][CH:6]=3
|
Name
|
2-hydrazino-4-phenyl-6-methoxyquinazoline
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
N(N)C1=NC2=CC=C(C=C2C(=N1)C1=CC=CC=C1)OC
|
Name
|
ethyl orthoacetate
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(OCC)([O-])[O-]
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the solvent was removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
To the residue was added ammonia water
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with chloroform
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness in vacuo
|
Type
|
ADDITION
|
Details
|
To the residue was added ethanol
|
Type
|
FILTRATION
|
Details
|
the crystallized product was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=NN=C2N1C1=CC=C(C=C1C(=N2)C2=CC=CC=C2)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |